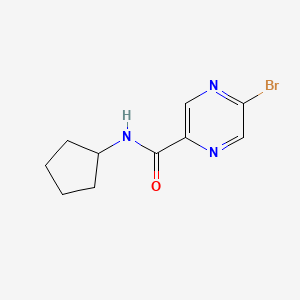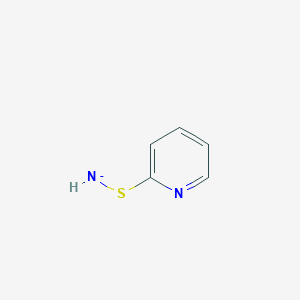
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, making it a valuable building block in synthetic chemistry .
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Addition: The presence of the trifluoromethyl group makes the compound susceptible to electrophilic addition reactions, particularly with electrophiles like halogens.
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles and under elevated temperatures.
Common reagents used in these reactions include sodium hydride, lithium diisopropylamide, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Applications De Recherche Scientifique
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Similar in structure but lacks the chlorine substitution, which may affect its reactivity and biological activity.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Another related compound with different substituents on the pyridine ring, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C8H5ClF3NO |
|---|---|
Poids moléculaire |
223.58 g/mol |
Nom IUPAC |
1-[3-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)5(2-3-13-7)8(10,11)12/h2-3H,1H3 |
Clé InChI |
LUFLQYCNGJWUKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=CC(=C1Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)





![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)

![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)





